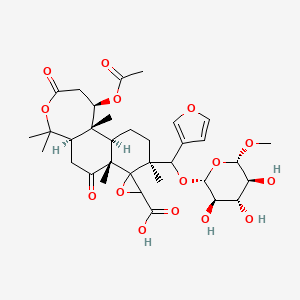
PEPTIDE AMIDASE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Peptide amidase is an enzyme that catalyzes the hydrolysis of the C-terminal amide bond in peptide amides. It is a member of the amidase signature superfamily, which is known for its broad substrate specificity and sturdy functional characteristics. This compound is widely distributed in nature, found in plants, animal tissues, fungi, yeast, and bacteria .
准备方法
Synthetic Routes and Reaction Conditions: Peptide amidase can be synthesized using recombinant DNA technology. The gene encoding this compound is cloned into a suitable vector and expressed in a host organism, typically Escherichia coli. The expression is induced using specific inducers such as isopropyl β-D-1-thiogalactopyranoside (IPTG). The enzyme is then purified using chromatographic techniques .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale fermentation processes. The recombinant bacteria are cultured in bioreactors under controlled conditions to maximize enzyme yield. The enzyme is then harvested and purified for various applications .
化学反应分析
Types of Reactions: Peptide amidase primarily undergoes hydrolysis reactions, where it breaks down peptide amides into their corresponding carboxylic acids and ammonia. It can also catalyze acyl transfer reactions, where the acyl group from the amide is transferred to another nucleophile .
Common Reagents and Conditions: The hydrolysis reaction typically requires water as a reagent and occurs under mild conditions, such as neutral pH and ambient temperature. For acyl transfer reactions, nucleophiles such as hydroxylamine or hydrazine are used .
Major Products: The major products of this compound-catalyzed reactions are carboxylic acids and ammonia. In acyl transfer reactions, the products include hydroxamic acids or hydrazides .
科学研究应用
作用机制
Peptide amidase operates through a catalytic mechanism involving a Serine-(cis)Serine-Lysine triad. The mechanism involves several steps:
- Nucleophilic attack of serine on the carbonyl group of the substrate, forming the first tetrahedral intermediate.
- Formation of an acyl-enzyme complex.
- Release of an ammonia product.
- Nucleophilic attack of a water molecule, forming the second tetrahedral intermediate.
- Release of the carboxylic acid product .
相似化合物的比较
Peptide amidase is unique in its ability to hydrolyze the C-terminal amide bond in peptide amides. Similar compounds include:
Fatty acid amide hydrolases: These enzymes hydrolyze fatty acid amide substrates, such as cannabinoid anandamide and sleep-inducing oleamide.
Aliphatic amidases: These enzymes hydrolyze short-chain aliphatic amides.
Aryl amidases: These enzymes hydrolyze aromatic amides.
This compound stands out due to its regio-selectivity and ability to act on peptide substrates, making it a valuable tool in various scientific and industrial applications .
属性
CAS 编号 |
138674-18-7 |
|---|---|
分子式 |
C9H11N5 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



